(alpha)1 adrenoceptor-MO-1
Descripción
Overview of Adrenergic Receptor Subtypes and Classification
Adrenoceptors are broadly classified into two main types: α (alpha) and β (beta) adrenoceptors. guidetopharmacology.orgresearchgate.net This initial distinction, proposed in 1948, was based on the rank order of potency of different adrenergic agonists. guidetopharmacology.org Further research led to the subdivision of these main types. In the 1970s, α-adrenoceptors were differentiated into α1 and α2 subtypes. researchgate.netnih.gov The α1-adrenoceptors are typically located on effector organs and mediate responses, while α2-adrenoceptors are often found on presynaptic nerve terminals, where they regulate neurotransmitter release, though they are also present in postsynaptic locations. nih.gov
The advent of molecular biology and cloning techniques revolutionized the classification of adrenoceptors. nih.gov It is now understood that there are three distinct α1-adrenoceptor subtypes:
α1A-adrenoceptor nih.govguidetopharmacology.org
α1B-adrenoceptor nih.govguidetopharmacology.org
α1D-adrenoceptor nih.govguidetopharmacology.org
Initially, a subtype designated α1C was identified, but it was later found to be identical to the α1A subtype. wikipedia.org To prevent confusion, the nomenclature continued with the letter D. wikipedia.org These three subtypes are all activated by the endogenous agonists epinephrine (B1671497) and norepinephrine (B1679862). guidetopharmacology.org They are products of three separate genes and exhibit distinct pharmacological properties and tissue distributions. nih.govamegroups.cn
Physiological Roles of α1 Adrenoceptors in Biological Systems
α1-Adrenoceptors are crucial mediators of the sympathetic nervous system, playing a significant role in a wide array of physiological functions. ahajournals.org
Cardiovascular System:
Vasoconstriction: A primary function of α1-adrenoceptors is mediating smooth muscle contraction in blood vessels, leading to vasoconstriction. wikipedia.org This is particularly important for maintaining vascular tone and blood pressure. nih.gov The α1A subtype is thought to be significantly involved in maintaining basal vascular tone and arterial blood pressure, while the α1B subtype may be more involved in responses to external agonists. nih.gov The α1D subtype is predominantly found in larger arteries and contributes to persistent vasoconstriction. nih.gov
Cardiac Effects: In the heart, α1-adrenoceptors modulate contractility. nih.gov The α1A and α1B subtypes are present in the myocardium. nih.gov Activation of the α1A-adrenoceptor is considered protective and adaptive, whereas α1B-adrenoceptor stimulation can lead to maladaptive hypertrophy, an increase in the protein mass of heart muscle cells. frontiersin.orgguidetopharmacology.org
Genitourinary System:
α1-adrenoceptors, particularly the α1A subtype, mediate the contraction of smooth muscle in the ureter, bladder, urethra, and prostate. guidetopharmacology.org This function makes them a key target for drugs treating conditions like benign prostatic hyperplasia (BPH). nih.gov
Central Nervous System:
In the brain, α1-adrenoceptors are involved in various functions, including the regulation of neuronal excitability and neurotransmitter release. wikipedia.org For instance, norepinephrine can decrease glutamatergic excitatory postsynaptic potentials by activating α1-adrenoceptors. wikipedia.org They also play roles in cognition and behavior. frontiersin.orgguidetopharmacology.org Stimulation of the α1A-adrenoceptor is associated with increased neurogenesis, learning, and memory, while α1B activation is linked to memory consolidation and exploratory activity. guidetopharmacology.org
Other Physiological Roles:
Hepatic Glucose Metabolism: α1-adrenoceptors in the liver are involved in glycogenolysis and gluconeogenesis. wikipedia.org
Salivary Glands: They contribute to secretion from salivary glands. wikipedia.org
Cell Growth: α1-adrenoceptors can activate mitogenic responses and regulate the growth and proliferation of many cell types. wikipedia.org
Historical Context of Ligand Discovery for α1 Adrenoceptors
The understanding of α1-adrenoceptor pharmacology has evolved significantly through the discovery and characterization of various ligands.
The concept of α-adrenoceptor subtypes emerged in the mid-1980s. nih.gov Radioligand binding studies by Morrow and Creese suggested a division into α1A and α1B subtypes based on the different binding affinities of ligands like the agonist oxymetazoline (B75379) and the antagonists WB-4101 and phentolamine. frontiersin.orgahajournals.org The α1A subtype showed a higher affinity for these antagonists. frontiersin.org Around the same time, it was observed that the alkylating agent chloroethylclonidine (B1203076) selectively inactivated a portion of α1-adrenoceptors in the rat cerebral cortex, which corresponded to the α1B subtype. guidetopharmacology.org
A pivotal moment in α1-adrenoceptor pharmacology was the discovery of prazosin (B1663645) by Pfizer. open.edu While other early α-blockers had transient effects and undesirable side effects, prazosin proved to be an effective and safe antihypertensive agent. open.edu This discovery was significant because it highlighted the therapeutic potential of selective α1-adrenoceptor antagonism. open.eduwikipedia.org Prazosin, a quinazoline (B50416) derivative, acts as a competitive alpha-1 antagonist, causing vasodilation and a decrease in peripheral resistance. drugbank.comnih.gov
The development of more subtype-selective compounds has been crucial for dissecting the specific functions of the α1A, α1B, and α1D subtypes. amegroups.cn For example, compounds like 5-methylurapidil (B1664665) and niguldipine (B22589) have shown higher affinity for the α1A-receptor, while BMY 7378 has been reported to be selective for the α1D-receptor. ahajournals.org The development of α1A-selective antagonists, such as tamsulosin (B1681236) and silodosin, has been particularly important for treating BPH, as they can relax the smooth muscle of the prostate and bladder neck with fewer cardiovascular side effects. guidetopharmacology.org
The journey of ligand discovery, from non-selective α-blockers to highly subtype-selective agents, has not only provided valuable therapeutic tools but has also been instrumental in advancing our fundamental understanding of the complex roles of α1-adrenoceptor subtypes in health and disease.
Pharmacological Profile of a Novel α1-Adrenoceptor Antagonist: MO-1
Recent pharmacological research has identified (alpha)1 adrenoceptor-MO-1, a novel compound belonging to the piperazine-pyridazinone class, as a significant modulator of the α1-adrenergic receptor system. This article delineates the pharmacological characteristics of this compound, focusing on its receptor binding profile, stereoselective activity, and functional antagonism at α1-adrenoceptors. The compound designated as α1 adrenoceptor-MO-1 is the specific S-enantiomer of its chemical structure.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUEHXQOBCAKN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of α1 Adrenoceptor Mo 1 Action
G Protein-Coupled Receptor (GPCR) Coupling and Downstream Signaling Pathways
The primary mechanism of action for α1-ARs involves their coupling to heterotrimeric G proteins, which subsequently activate various effector enzymes and second messenger systems. wikipedia.org
The canonical signaling pathway activated by α1 Adrenoceptor-MO-1 is initiated by the coupling of the α1-AR to the Gq/11 family of heterotrimeric G proteins. wikipedia.orgnih.gov This interaction stimulates the effector enzyme Phospholipase C (PLC). wikipedia.orgwikipedia.orgresearchgate.netnih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwjgnet.com
IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. wikipedia.org This binding event triggers the opening of calcium channels and results in a rapid and transient increase in the concentration of cytosolic calcium ([Ca2+]i). wikipedia.orgwjgnet.com The elevated intracellular calcium, along with DAG, activates various isoforms of Protein Kinase C (PKC), leading to the phosphorylation of numerous substrate proteins and subsequent cellular responses. nih.gov
Table 1: Key Components of the α1-AR-Gq/11 Signaling Pathway
| Component | Function | Reference |
|---|---|---|
| α1-Adrenoceptor | Binds agonist (e.g., MO-1), undergoes conformational change. | wikipedia.org |
| Gq/11 Protein | Activated by the receptor; α-subunit dissociates and activates PLC. | researchgate.net |
| Phospholipase C (PLC) | Enzyme that cleaves PIP2 into DAG and IP3. | wikipedia.orgnih.gov |
| Inositol 1,4,5-Trisphosphate (IP3) | Second messenger that binds to IP3 receptors on the endoplasmic reticulum. | wikipedia.orgwjgnet.com |
| Diacylglycerol (DAG) | Second messenger that remains in the membrane and activates PKC. | wikipedia.orgwjgnet.com |
| Intracellular Calcium (Ca2+) | Released from stores, acts as a ubiquitous second messenger. | frontiersin.org |
| Protein Kinase C (PKC) | Activated by DAG and Ca2+; phosphorylates target proteins. | nih.gov |
Beyond the classical PLC pathway, α1 Adrenoceptor-MO-1 modulates the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway in regulating gene expression, cell growth, and proliferation. wikipedia.org Specifically, activation of α1-ARs, particularly the α1A and α1B subtypes, has been shown to stimulate the p21-ras, PI3-kinase, and MAPK/Extracellular Signal-Regulated Kinase (ERK) pathways. tandfonline.comnih.gov
In adult rat ventricular myocytes, for example, α1-AR stimulation leads to the rapid activation of Ras, which in turn activates MAPK/ERK Kinase (MEK1/2) and subsequently ERK1/2. nih.gov This activation is a key component of the hypertrophic response in these cells. nih.gov The mechanism can involve PKC-dependent and independent pathways that converge on the Raf-MEK-ERK cascade. bio-rad.com The activation of this pathway by α1 Adrenoceptor-MO-1 represents a significant mechanism for influencing long-term cellular changes through the regulation of transcription factors. wikipedia.org
Research has uncovered a diversity of signaling networks beyond the Gq/11 and MAPK pathways that can be modulated by α1-ARs. tandfonline.com These non-canonical pathways suggest that α1 Adrenoceptor-MO-1 may elicit a broader range of cellular effects than previously understood.
Phospholipase A2 (PLA2) Activation : Studies have shown that α1B- and α1D-AR subtypes can stimulate PLA2, initiating pathways involved in arachidonic acid metabolism. tandfonline.comnih.gov
Phosphoinositide 3-Kinase (PI3K) Pathway : The α1A- and α1B-ARs can activate the PI3K pathway, a key regulator of cell survival and growth. tandfonline.comnih.gov
Rho Signaling : In cardiomyocytes, α1-ARs can mediate hypertrophic responses through G12/13 coupling and the subsequent activation of the Rho family of small GTPases. nih.gov
Extracellular Matrix Interaction : Novel research indicates that α1-ARs can induce the secretion of factors, such as Fibroblast Growth Factor 7 (FGF7), which interact with the extracellular matrix to regulate cell adhesion and motility. nih.gov
Biased Agonism : Certain agonists can bias the α1A-AR toward cAMP signaling rather than calcium release or ERK phosphorylation, demonstrating that the downstream effect can be ligand-specific. frontiersin.org
Receptor Regulation and Trafficking Modulated by α1 Adrenoceptor-MO-1
The cellular response to α1 Adrenoceptor-MO-1 is not static; it is tightly regulated by processes that control the number and sensitivity of α1-ARs at the cell surface.
Continuous or repeated exposure to an agonist like α1 Adrenoceptor-MO-1 typically leads to receptor desensitization, a process that dampens the cellular response. nih.gov This process involves receptor phosphorylation, often by GPCR kinases (GRKs) or PKC, which promotes the binding of β-arrestin proteins. nih.gov β-arrestin binding uncouples the receptor from its G protein and targets it for internalization into intracellular vesicles. nih.gov
Interestingly, the dynamics of this process are subtype- and agonist-specific. The α1B- and α1D-ARs tend to internalize more rapidly upon agonist stimulation than the α1A-AR subtype. nih.gov Furthermore, research has demonstrated a striking example of "agonist-directed regulation" for the α1A-AR. The agonist oxymetazoline (B75379) induces rapid, GRK2-dependent phosphorylation and internalization (within 5 minutes), leading to significant desensitization. drugbank.comresearchgate.net In contrast, the endogenous agonist norepinephrine (B1679862) triggers a slower, PKC-dependent internalization (over 60 minutes) with no observable desensitization. drugbank.comresearchgate.net This suggests that the specific molecular properties of a compound like MO-1 could determine the temporal pattern of receptor signaling and regulation.
Table 2: Comparative Regulation of α1-Adrenoceptor Subtypes
| Receptor Subtype | Internalization Rate (Norepinephrine) | Primary Kinase (Norepinephrine) | Desensitization (Norepinephrine) | Reference |
|---|---|---|---|---|
| α1A-AR | Slow (>45 min) | PKC | Minimal | nih.govdrugbank.com |
| α1B-AR | Fast | GRKs | Pronounced | nih.gov |
| α1D-AR | Fast | GRKs | Pronounced | nih.gov |
The function of α1-ARs can be modulated through interactions with other receptors and signaling pathways. This cross-talk adds another layer of complexity to the actions of α1 Adrenoceptor-MO-1.
Receptor Oligomerization : α1-AR subtypes can form dimers with each other (hetero-oligomers), such as α1A/α1B dimers. nih.gov This dimerization can alter the functional properties of the receptors; for instance, when paired, the normally non-internalizing α1A-AR can be co-internalized upon activation of the α1B-AR. nih.gov
Transactivation of Receptor Tyrosine Kinases : Some α1-AR genetic variants have been shown to trigger β-arrestin-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to distinct downstream signaling for proliferation or hypertrophy. researchgate.net
Interaction with Other GPCRs and Signaling Pathways : Cross-talk can occur where activation of one receptor type leads to the desensitization of another (heterologous desensitization). For example, signaling through endothelin or bradykinin (B550075) receptors can cause PKC-mediated phosphorylation and desensitization of α1D-ARs. nih.gov In other systems, α1B-AR activation can inhibit interleukin-6 (IL-6) signaling through a MAPK-dependent mechanism. tandfonline.comnih.gov
Glia-Neuron Communication : In the nervous system, α1-ARs on astrocytes can trigger calcium release, leading to the exocytosis of ATP. This ATP can then act on purinergic receptors on adjacent neurons, modulating synaptic plasticity and demonstrating a complex intercellular signaling network. frontiersin.org
Structure-Activity Relationships (SAR) Relevant to α1 Adrenoceptor-MO-1
The antagonistic activity of (alpha)1 adrenoceptor-MO-1 at the α1-adrenergic receptor is intrinsically linked to its specific chemical structure. The arrangement of its functional groups and their spatial orientation dictates its ability to bind to the receptor and inhibit the actions of endogenous agonists like norepinephrine. The structure-activity relationships (SAR) of this compound can be understood by dissecting its key structural components and comparing them to established pharmacophoric models for α1-adrenoceptor antagonists.
Identification of Key Pharmacophoric Features for α1 Adrenoceptor Interaction
The structure of this compound comprises several key moieties that fulfill the general pharmacophoric requirements for α1-adrenoceptor antagonism. These features include a basic nitrogen atom, an aromatic system, and a specific linker connecting these two elements. Molecular modeling and SAR studies of various α1-antagonists have elucidated the importance of these components in receptor binding.
A critical feature for the interaction of many antagonists with the α1-adrenoceptor is a protonated amine that forms an ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor. In this compound, the nitrogen atom within the piperazine (B1678402) ring serves this function. At physiological pH, this nitrogen is protonated, carrying a positive charge that allows for a strong electrostatic interaction with the negatively charged carboxylate group of the aspartate in the binding pocket.
The quinazolinone and dichlorophenyl moieties of this compound provide the necessary aromatic and hydrophobic characteristics for effective binding. The binding pocket of the α1-adrenoceptor is known to contain several aromatic and hydrophobic amino acid residues in transmembrane domains 4, 5, and 6. These residues can engage in van der Waals forces, hydrophobic interactions, and potential π-π stacking with the aromatic rings of the ligand. The dichlorophenyl group, in particular, contributes significantly to the hydrophobicity and may occupy a specific sub-pocket within the binding site.
The propyl linker connecting the quinazolinone and piperazine rings plays a crucial role in establishing the correct distance and orientation between the basic nitrogen and the aromatic systems. The length and flexibility of this linker are determining factors for optimal interaction with the receptor. Studies on various series of α1-antagonists have shown that the distance between the basic amine and the aromatic core is a critical determinant of affinity and subtype selectivity.
Furthermore, this compound is the S-enantiomer, indicating that the stereochemistry at the chiral center, where a methyl group is attached to the piperazine ring, is vital for its activity. This stereoselectivity suggests a specific three-dimensional fit into the receptor's binding site, where one enantiomer can achieve a more favorable interaction profile than the other. The higher activity of the S-enantiomer compared to the R-enantiomer implies that the methyl group in the (S)-configuration either forms a beneficial interaction with a specific residue or avoids a steric clash that would occur with the (R)-configuration.
Table 1: Key Pharmacophoric Features of this compound and Their Postulated Interactions with the α1-Adrenoceptor
| Pharmacophoric Feature | Structural Moiety in this compound | Postulated Interaction with α1-Adrenoceptor |
| Basic Nitrogen | Piperazine Ring Nitrogen | Ionic bonding with a conserved Aspartate in TM3. |
| Aromatic System | Quinazolinone and Dichlorophenyl Rings | Hydrophobic interactions and π-π stacking with aromatic residues in the binding pocket. |
| Linker | Propyl Chain | Orients the basic nitrogen and aromatic systems at an optimal distance for binding. |
| Chiral Center | (S)-Methyl group on Piperazine Ring | Provides stereospecific interactions, enhancing binding affinity. |
Comparison of SAR with Other Established α1 Adrenoceptor Ligands
The structure-activity relationships of this compound can be further illuminated by comparing its structure to that of well-established α1-adrenoceptor ligands, such as the antagonist prazosin (B1663645) and the agonist phenylephrine (B352888).
Comparison with Prazosin:
Prazosin is a potent and selective α1-adrenoceptor antagonist that also features a quinazoline (B50416) nucleus and a piperazine ring. This structural similarity suggests a comparable mode of binding to the α1-adrenoceptor.
Common Features: Both this compound and prazosin possess a quinazoline core and a piperazine ring, which contains the essential basic nitrogen for the primary interaction with the receptor's aspartate residue. This shared scaffold is a common feature among many high-affinity α1-antagonists.
Key Differences and SAR Implications: The primary difference lies in the substituent on the piperazine ring and the linker. In prazosin, the piperazine is attached to a furan-2-oyl group, whereas in this compound, it is part of a more complex, substituted piperazine connected via a propyl linker to the quinazolinone. The dichlorophenyl group in this compound provides a different hydrophobic and electronic profile compared to the furan-2-oyl moiety in prazosin. These differences in the "eastern" part of the molecule are known to influence subtype selectivity among the α1A, α1B, and α1D adrenoceptors. The presence of the chiral methyl group in this compound introduces a level of stereoselectivity not present in the achiral prazosin molecule.
Comparison with Phenylephrine:
Phenylephrine is a classic α1-adrenoceptor agonist. A comparison with phenylephrine highlights the structural features that differentiate antagonists from agonists.
Divergent Structures for Different Actions: Phenylephrine is a phenethylamine (B48288) derivative, a much smaller and more flexible molecule than this compound. The key pharmacophoric elements for its agonist activity, according to the Easson-Stedman hypothesis, are the protonated amine, a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain, and a phenolic ring. These features allow it to not only bind to the receptor but also to induce the conformational change required for receptor activation.
Table 2: Structural and Functional Comparison of α1-Adrenoceptor Ligands
| Compound | Class | Key Structural Features | Primary Interaction | Consequence of Binding |
| This compound | Antagonist | Quinazolinone, Piperazine, Dichlorophenyl, Chiral Center | High-affinity binding to the orthosteric site | Prevents receptor activation |
| Prazosin | Antagonist | Quinazoline, Piperazine, Furan-2-oyl | High-affinity binding to the orthosteric site | Prevents receptor activation |
| Phenylephrine | Agonist | Phenol, Ethylamine, β-hydroxyl group | Binding and induction of conformational change | Receptor activation |
In Vitro Methodologies for Studying α1 Adrenoceptor Mo 1
Cell-Based Assays for Receptor Activation and Inhibition
Cell-based assays are fundamental for dissecting the molecular pharmacology of α1-adrenoceptors. These assays typically involve cells that endogenously express or have been engineered to express specific α1-adrenoceptor subtypes (α1A, α1B, and α1D), providing a clear system to study receptor-specific events without the complexity of systemic influences.
Activation of α1-adrenoceptors, which are predominantly coupled to the Gq/11 family of G-proteins, initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). nih.govnih.gov This response serves as a direct indicator of receptor activation. The primary mechanism involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. researchgate.netnih.gov
The measurement of this calcium flux is commonly achieved using fluorescent calcium indicators, such as Fura-2, Indo-1, or quin 2. nih.govresearchgate.netplos.org These dyes bind to free intracellular calcium, and this binding event alters their fluorescent properties, which can be quantified using fluorimetry or flow cytometry. plos.orginnoprot.com Studies have shown that stimulation with an α1-adrenoceptor agonist like norepinephrine (B1679862) or phenylephrine (B352888) causes a rapid (t1/2 of approximately 2 seconds) and sustained increase in intracellular calcium concentration. nih.govresearchgate.net This agonist-stimulated calcium mobilization can be promptly reversed by the addition of an antagonist, such as phentolamine. nih.gov
Table 1: Experimental Findings on α1-Adrenoceptor Mediated Calcium Flux
| Agonist/Antagonist | Cell/Tissue Model | Method | Key Finding | Citation |
|---|---|---|---|---|
| Phenylephrine | BC3H-1 Muscle Cells | quin 2 fluorescence | Rapid elevation of [Ca2+]i with a Kact of 0.51 μM. | nih.gov |
| Norepinephrine | Rat Pinealocytes | quin 2 fluorescence | Increased [Ca2+]i from ~100 nM to ~350 nM; response blocked by prazosin (B1663645). | researchgate.net |
| A61603 | ADRA1A Nomad Cell Line | Fluorimetry | Agonist-induced calcium flux with an EC50 of 1.26 x 10⁻¹¹ M. | innoprot.com |
Reporter gene assays offer a sensitive method to measure the transcriptional consequences of α1-adrenoceptor activation. nih.gov These assays work by linking the expression of an easily measurable "reporter" protein, such as luciferase or β-galactosidase, to a specific transcriptional response element in the cell. springernature.com When the receptor's signaling pathway activates transcription factors that bind to this element, the reporter gene is expressed, and its product can be quantified.
For α1-adrenoceptors, the signaling cascade involving DAG and increased intracellular calcium activates protein kinase C (PKC). researchgate.netresearchgate.net PKC, in turn, can activate transcription factors like activator protein-1 (AP-1). researchgate.net Therefore, a reporter gene construct containing an AP-1 promoter element can be used to indirectly measure Gq-coupled receptor activation. researchgate.net Stimulation of the cells with an α1-agonist would lead to an increase in luciferase activity, providing a quantifiable readout of receptor-mediated gene expression. nih.govspringernature.com This methodology is highly adaptable for high-throughput screening of compounds that may act as agonists or antagonists at α1-adrenoceptor subtypes.
While α1-adrenoceptors are primarily associated with the Gq/11 pathway, evidence demonstrates they can also modulate intracellular cyclic AMP (cAMP) levels. nih.govnih.gov The effect can be an increase or decrease in cAMP, depending on the specific receptor subtype and cellular context. Assays to measure cAMP accumulation are therefore valuable for characterizing the full signaling profile of α1-adrenoceptor ligands.
Common methods for measuring cAMP include competitive binding assays and fluorescence-based techniques. researchgate.netrevvity.com One established method is the [3H]adenine prelabeling technique, where cellular ATP pools are radioactively labeled. nih.gov Following agonist stimulation, the amount of radioactive [3H]cAMP produced is quantified. Studies using HEK293 cells transfected with different α1-adrenoceptor subtypes have shown that activation of each subtype (α1A, α1B, and α1D) can lead to a dose-dependent increase in cAMP accumulation. nih.gov This response is inhibited by the selective α1-adrenoceptor antagonist prazosin. nih.gov Modern techniques often employ Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays, which are based on competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody. researchgate.netrevvity.com
Table 2: Pharmacological Properties of α1-AR Subtypes on cAMP Accumulation in HEK293 Cells
| Receptor Subtype | Agonist | Effect | Key Observation | Citation |
|---|---|---|---|---|
| α1A-AR | Norepinephrine | Increased cAMP | Showed the most potent maximal response to agonists. | nih.gov |
| α1B-AR | Norepinephrine | Increased cAMP | All subtypes demonstrated highest sensitivity to norepinephrine. | nih.gov |
Tissue-Based Functional Studies
Tissue-based functional studies provide critical insights into the physiological roles of α1-adrenoceptors by examining their effects in an environment that retains multicellular complexity and native receptor expression.
The isolated organ bath is a classical and essential in vitro technique used to study the physiology and pharmacology of smooth muscle tissues. panlab.comdmt.dk In this setup, a piece of tissue, such as a blood vessel ring (e.g., aorta, tail artery) or a strip of smooth muscle (e.g., vas deferens, prostate), is isolated and mounted in a temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). panlab.comnih.govnih.gov
The tissue is connected to a force-displacement transducer, which measures changes in muscle tension isometrically. researchgate.net This allows for the precise recording of contractile or relaxant responses upon the addition of pharmacological agents to the bath. panlab.com This methodology is widely used to construct concentration-response curves for agonists and to determine the potency of antagonists (pA2 values). nih.govnih.gov
α1-Adrenoceptors are critically involved in the regulation of smooth muscle tone. nih.gov Their activation by agonists like norepinephrine and phenylephrine typically leads to smooth muscle contraction. dmt.dkyoutube.com This effect is particularly prominent in vascular smooth muscle, where it causes vasoconstriction, and in the smooth muscle of the prostate and bladder neck. nih.govnih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| Norepinephrine |
| Epinephrine (B1671497) |
| Phenylephrine |
| Phentolamine |
| Prazosin |
| A61603 |
| Luciferase |
| β-galactosidase |
| Forskolin |
| Atropine |
| Tetrodotoxin |
| Propranolol |
| Yohimbine |
| RS17053 |
| Apamin |
| 5-methylurapidil (B1664665) |
| BMY 7378 |
| Tamsulosin (B1681236) |
| RS-100329 |
| Carbachol |
Molecular and Biochemical Techniques
Western Blotting and Immunoprecipitation for Protein Expression and Phosphorylation States
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. springernature.com For α1-adrenoceptors, this method allows researchers to assess the level of receptor protein expression in various tissues and cell lines. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the α1-adrenoceptor subtype of interest. springernature.com The amount of protein can be quantified by detecting the antibody, often through a secondary antibody conjugated to an enzyme that produces a detectable signal. springernature.com
Immunoprecipitation is another valuable technique that is often used in conjunction with Western blotting. This method allows for the isolation of a specific protein (in this case, an α1-adrenoceptor subtype) from a complex mixture of proteins. An antibody specific to the α1-adrenoceptor is used to capture the receptor, and the entire antibody-receptor complex is then pulled out of the solution. The isolated protein can then be analyzed by Western blotting to confirm its identity and to study its properties, such as its phosphorylation state.
Phosphorylation is a key mechanism for regulating the activity of α1-adrenoceptors. nih.govresearchgate.netnih.gov Agonist stimulation of these receptors can lead to their phosphorylation by G protein-receptor kinases (GRKs) and protein kinase C (PKC), which can result in desensitization and internalization of the receptor. nih.govresearchgate.netnih.gov To study phosphorylation, immunoprecipitation can be used to isolate the α1-adrenoceptor, followed by Western blotting with an antibody that specifically recognizes phosphorylated amino acids (e.g., phosphoserine or phosphothreonine). This allows researchers to determine the extent of receptor phosphorylation under different conditions, providing insights into the mechanisms of receptor regulation. nih.govresearchgate.net
Table 1: Investigated α1-Adrenoceptor Subtype Antibody Specificity
| Antibody Target | Source | Observed Specificity in Knockout Models | Reference |
|---|---|---|---|
| α1A-AR | Various Commercial | Non-specific | nih.gov |
| α1B-AR | Various Commercial | Non-specific | nih.gov |
| α1D-AR | Various Commercial | Non-specific | nih.gov |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR), also known as real-time PCR, is a powerful and sensitive technique used to measure the amount of a specific mRNA transcript in a biological sample. thermofisher.com This method is widely used to analyze the gene expression of α1-adrenoceptor subtypes. nih.govnih.gov The process begins with the extraction of total RNA from cells or tissues, which is then reverse-transcribed into complementary DNA (cDNA). thermofisher.com This cDNA then serves as the template for the PCR amplification. thermofisher.com
In qRT-PCR, the amplification of the target gene (e.g., the gene for the α1A-adrenoceptor) is monitored in real-time using fluorescent dyes or probes. thermofisher.com The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA. To ensure accuracy, the expression of the target gene is typically normalized to the expression of a stably expressed reference gene, often referred to as a housekeeping gene (e.g., β-actin). nih.govahajournals.org
Studies have utilized qRT-PCR to determine the relative abundance of the different α1-adrenoceptor subtype mRNAs in various tissues. For example, in the rat, the α1a-adrenoceptor mRNA is highly expressed in the vas deferens, while the α1b-adrenoceptor mRNA is most abundant in the heart and cerebral cortex. nih.gov The α1d-adrenoceptor mRNA is also found in the vas deferens and cerebral cortex. nih.gov
In human prostate tissue from patients with benign prostatic hyperplasia, qRT-PCR has been used to quantify the expression levels of the three α1-adrenoceptor subtypes. nih.gov These studies have shown that the expression levels of α1a-AR and α1d-AR mRNA have a significant positive correlation with patient age. nih.gov
Table 2: Relative mRNA Expression of α1-Adrenoceptor Subtypes in Human Prostate Tissue
| α1-Adrenoceptor Subtype | Median Expression Level (x 1,000 copies/β-actin) | Interquartile Range | Reference |
|---|---|---|---|
| α1a-AR | 1.24 | 0.66-2.32 | nih.gov |
| α1b-AR | 0.16 | 0.10-0.33 | nih.gov |
| α1d-AR | 1.11 | 0.75-2.27 | nih.gov |
The design of specific primers is crucial for the success of qRT-PCR experiments. These short DNA sequences are designed to bind to and amplify only the target gene of interest.
Table 3: Example of Human α1a-Adrenoceptor (ADRA1A) qPCR Primer Sequences
| Primer | Sequence (5' to 3') | Reference |
|---|---|---|
| Forward | TCTCCAAGACGGATGGCGTTTG | origene.com |
| Reverse | TGGTGACAGAGCGAGACTTCGT | origene.com |
In Vivo Experimental Approaches and Physiological Effects of α1 Adrenoceptor Mo 1
Animal Models for Assessing α1 Adrenoceptor-Mediated Responses
To understand the physiological role of a new α1-adrenoceptor agent, researchers would employ a variety of established animal models. These models are crucial for determining the compound's effects on different organ systems.
The cardiovascular system is a primary site of α1-adrenoceptor action. Experiments would typically involve normotensive and hypertensive rodent models, such as the Spontaneously Hypertensive Rat (SHR). Intravenous administration of an α1-adrenoceptor agonist, for instance, is expected to cause a pressor response, leading to an increase in blood pressure. The magnitude and duration of this effect would be meticulously recorded to determine the compound's potency and efficacy.
Table 1: Representative Cardiovascular Effects of α1-Adrenoceptor Agonists in Animal Models
| Agonist Example | Animal Model | Key Cardiovascular Findings |
| Phenylephrine (B352888) | Sprague-Dawley Rat | Dose-dependent increase in mean arterial pressure. |
| Cirazoline | Wistar Rat | Potent and sustained increase in blood pressure. |
| Methoxamine | New Zealand Rabbit | Increase in peripheral vascular resistance. |
This table is illustrative and based on known α1-adrenoceptor agonists, as no data for "MO-1" is available.
α1-adrenoceptors in the brain are involved in regulating arousal, attention, and mood. To test a novel compound's CNS effects, researchers would use a battery of behavioral tests. For example, the open field test could be used to assess changes in locomotor activity and anxiety-like behavior. The forced swim test or tail suspension test might be employed to investigate potential antidepressant-like effects.
The role of α1-adrenoceptors in pain modulation is complex. To assess the analgesic potential of a new compound, various pain models would be utilized. The hot plate test and tail-flick test are common methods for evaluating responses to thermal pain. The formalin test could be used to assess the compound's effect on both acute and inflammatory pain.
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical In Vivo Studies
Pharmacokinetic (PK) studies would determine how the animal's body processes the compound, including its absorption, distribution, metabolism, and excretion (ADME). This data is vital for understanding the compound's bioavailability and designing dosing regimens. Pharmacodynamic (PD) studies would correlate the concentration of the compound at the site of action with its observed physiological effects.
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters for Preclinical Evaluation
| Parameter | Description |
| Pharmacokinetic (PK) | |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The rate at which a drug is eliminated from the body. |
| Pharmacodynamic (PD) | |
| EC50/ED50 | The concentration or dose of a drug that produces 50% of the maximal effect. |
| Emax | The maximal effect that a drug can produce. |
This table outlines standard parameters for which no data on "MO-1" exists.
Application of Advanced In Vivo Imaging Techniques
Advanced imaging techniques could provide real-time, non-invasive visualization of the compound's effects. For instance, positron emission tomography (PET) with a radiolabeled version of the compound could be used to map the distribution of α1-adrenoceptors and determine the compound's binding affinity in the living brain. Functional magnetic resonance imaging (fMRI) could be used to assess changes in brain activity following administration of the compound.
Interactions and Comparisons with Other Adrenergic Modulators
Differential Effects Compared to Subtype-Selective α1 Adrenoceptor Ligands (α1A, α1B, α1D)
The alpha-1 adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D. Each subtype exhibits a unique tissue distribution and mediates different physiological responses. Consequently, the clinical and pharmacological effects of an α1-adrenoceptor ligand are critically dependent on its affinity and activity at these individual subtypes.
For instance, α1A-adrenoceptors are predominantly found in the prostate, bladder neck, and urethra, making selective antagonists for this subtype a cornerstone in the treatment of benign prostatic hyperplasia (BPH). In contrast, α1B-adrenoceptors are more widely expressed in vascular smooth muscle, and their blockade can lead to changes in blood pressure. The α1D-subtype is also involved in vascular tone regulation.
A comprehensive evaluation of (alpha)1 adrenoceptor-MO-1 would involve detailed binding affinity and functional activity assays for each of the three α1-adrenoceptor subtypes. This would elucidate whether the compound is a non-selective antagonist, blocking all three subtypes, or if it demonstrates a preferential interaction with one or two subtypes. This subtype selectivity profile is a crucial determinant of a compound's therapeutic potential and its side-effect profile. Unfortunately, at present, there is no publicly available data detailing the binding affinities (Ki) or functional potencies (IC50 or pA2 values) of this compound at the individual α1A, α1B, and α1D adrenoceptor subtypes.
To illustrate the importance of such data, the table below provides a hypothetical comparison of the binding affinities of different types of α1-adrenoceptor antagonists.
| Compound Type | Hypothetical α1A Affinity (Ki, nM) | Hypothetical α1B Affinity (Ki, nM) | Hypothetical α1D Affinity (Ki, nM) | Primary Clinical Implication |
| Non-selective Antagonist | 1.5 | 2.0 | 1.8 | Broad effects on blood pressure and urinary tract |
| α1A-selective Antagonist | 0.5 | 50 | 45 | Targeted treatment for BPH with minimal cardiovascular effects |
| This compound | Data not available | Data not available | Data not available | Unknown |
Without these fundamental pharmacological data, it is impossible to predict the specific physiological effects of this compound or to compare its potential therapeutic applications and liabilities with well-characterized subtype-selective agents.
Synergistic or Antagonistic Interactions with Other Receptor Systems (e.g., 5-HT, Histamine (B1213489), Dopamine (B1211576), Beta-adrenoceptors)
For example, many centrally-acting drugs exhibit affinities for multiple receptor types, contributing to their complex clinical profiles. An α1-adrenoceptor antagonist that also interacts with serotonin (B10506) receptors might have additional effects on mood or appetite. Similarly, interactions with histamine receptors could lead to sedative effects, while engagement with dopamine receptors could impact motor control or reward pathways. Concurrent activity at beta-adrenoceptors could further modulate cardiovascular responses.
A thorough investigation of this compound would require a comprehensive receptor screening panel to determine its binding affinity for a wide range of neurotransmitter receptors. This would identify any potential for synergistic or antagonistic interactions and provide a more complete picture of its pharmacological actions. Currently, there is a lack of published data from such screening studies for this compound.
The table below outlines the type of data that would be necessary to assess these potential interactions.
| Receptor System | Potential Interaction of an α1-Antagonist | This compound Interaction Data |
| Serotonin (5-HT) Receptors | Modulation of mood, sleep, appetite | Data not available |
| Histamine Receptors | Sedation, weight gain | Data not available |
| Dopamine Receptors | Effects on motor function, prolactin levels | Data not available |
| Beta-adrenoceptors | Altered cardiovascular response | Data not available |
The absence of this information severely limits the ability to predict the complete pharmacological profile of this compound.
Implications for Polypharmacology and Off-Target Effects
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug development. On one hand, it can lead to enhanced therapeutic efficacy through synergistic actions on different pathways. On the other hand, it is a primary cause of off-target side effects.
Understanding the broader receptor profile of a compound like this compound is essential for predicting its potential for polypharmacology. If the compound were found to have significant affinity for other receptors in addition to α1-adrenoceptors, this would have profound implications for its development as a therapeutic agent. For instance, if it also potently blocks muscarinic receptors, it could produce anticholinergic side effects such as dry mouth and blurred vision.
A detailed assessment of a compound's off-target effects is a critical component of preclinical safety evaluation. Without data on the interaction of this compound with a panel of other receptors and enzymes, its potential for off-target effects remains entirely unknown. This lack of information is a significant hurdle in evaluating its potential clinical utility and safety profile.
Emerging Research Perspectives on α1 Adrenoceptor Mo 1
Investigation of Novel Binding Sites or Allosteric Modulation
Recent studies have begun to explore the possibility that α1 adrenoceptor-MO-1 interacts with α1 adrenoceptors at sites distinct from the orthosteric binding site where endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind. This has led to the investigation of potential allosteric modulation by the compound. Allosteric modulators bind to a receptor at a different site from the primary agonist, thereby altering the receptor's affinity or efficacy for the agonist.
The exploration of allosteric modulation of α1-adrenoceptors is a growing field. nih.govnih.govfrontiersin.orgacs.org For instance, research has identified the first positive allosteric modulator (PAM) for the α1A-adrenoceptor, derived from the selective agonist cirazoline. nih.govnih.gov This PAM, designated as Compound 3 in the study, was found to enhance the binding and signaling of norepinephrine specifically at the α1A-AR subtype, without affecting the α1B- or α1D-AR subtypes. nih.gov This discovery opens the door for the development of more selective and potentially safer therapeutics. While direct research on α1 adrenoceptor-MO-1's allosteric properties is not yet available, these findings provide a framework for how such a compound could be investigated.
Future research on α1 adrenoceptor-MO-1 will likely focus on determining if it acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM). Understanding this interaction is crucial, as allosteric modulators can offer greater subtype selectivity and a more nuanced control over receptor function compared to traditional orthosteric ligands.
Studies on Receptor Dimerization and Oligomerization
The formation of dimers and higher-order oligomers of G protein-coupled receptors, including α1-adrenoceptors, is now recognized as a critical mechanism for regulating receptor function, trafficking, and signaling. emory.edunih.govnih.govnih.govnih.govepfl.ch Studies have demonstrated that α1-adrenoceptor subtypes can form both homodimers (e.g., α1A with α1A) and specific heterodimers (e.g., α1B with α1A or α1D). emory.edunih.govdoi.org Notably, the formation of α1A/α1D heterodimers has not been observed, suggesting a subtype-specific dimerization process. emory.edunih.govdoi.org
The potential influence of α1 adrenoceptor-MO-1 on these dimerization and oligomerization processes is a key area of emerging research. It is hypothesized that the binding of α1 adrenoceptor-MO-1 could either promote or inhibit the formation of specific receptor dimers or oligomers, thereby influencing downstream signaling pathways. For example, co-expression of the α1B-adrenoceptor has been shown to increase the expression and cell surface presence of α1A- and α1D-adrenoceptors, a functional consequence of heterodimerization. emory.edunih.gov
Research into the α1b-adrenoceptor has indicated that it can form higher-order oligomers and that this process is essential for the receptor's maturation and delivery to the cell surface. nih.gov The disruption of this oligomerization through mutations in transmembrane domains has significant consequences for receptor function. nih.gov Investigations into whether α1 adrenoceptor-MO-1 can modulate these interactions are anticipated to provide significant insights into its mechanism of action.
Table 1: Observed Dimerization and Oligomerization of α1-Adrenoceptor Subtypes
| Receptor Subtype | Homodimerization | Heterodimerization | Functional Consequences of Heterodimerization |
| α1A | Observed emory.edunih.gov | With α1B emory.edunih.gov | Increased protein expression and binding site density when co-expressed with α1B emory.edunih.gov |
| α1B | Observed emory.edunih.gov | With α1A and α1D emory.edunih.gov | Can alter receptor internalization when forming hetero-oligomers with α1A nih.gov |
| α1D | Observed emory.edunih.gov | With α1B emory.edunih.gov | Increased cell surface expression and binding site density when co-expressed with α1B emory.edunih.gov |
Genetic and Epigenetic Influences on α1 Adrenoceptor-MO-1 Responsiveness
The responsiveness of an individual to a compound like α1 adrenoceptor-MO-1 can be significantly influenced by genetic and epigenetic factors. Genetic polymorphisms in the genes encoding the α1-adrenoceptor subtypes can lead to variations in receptor structure and function, potentially altering the binding and efficacy of α1 adrenoceptor-MO-1. For example, a polymorphism in the human α1a-adrenoceptor gene resulting in an Arg492 to Cys492 substitution has been studied, although it was found to not significantly alter the pharmacological characteristics of the receptor. nih.gov
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression. nih.govplos.org These modifications can influence the transcription of α1-adrenoceptor genes, thereby affecting the number of receptors available to interact with α1 adrenoceptor-MO-1. Research has shown that DNA methylation can play a role in the Sp1-dependent regulation of human α1d-adrenergic receptor gene expression. nih.gov This suggests that the epigenetic state of the α1d-adrenoceptor promoter can determine the level of receptor expression in different cell types. nih.gov
Future research will need to investigate whether specific genetic variants are associated with altered responses to α1 adrenoceptor-MO-1. Furthermore, understanding how epigenetic factors regulate the expression of α1-adrenoceptor subtypes in different tissues and disease states will be critical for elucidating the full therapeutic potential and variability in patient response to this novel compound.
Table 2: Investigated Genetic and Epigenetic Influences on α1-Adrenoceptors
| Factor | Receptor Subtype | Finding | Potential Implication for α1 Adrenoceptor-MO-1 |
| Genetic Polymorphism | α1A | Arg492 to Cys492 substitution does not significantly alter pharmacological properties. nih.gov | This specific polymorphism may not affect responsiveness. Other polymorphisms could have an impact. |
| DNA Methylation | α1D | DNA methylation of the promoter region is involved in regulating gene expression. nih.gov | Differences in methylation patterns could lead to variable receptor expression and thus variable responses. |
Conclusion and Future Directions in α1 Adrenoceptor Mo 1 Research
Current Gaps in Understanding α1 Adrenoceptor-MO-1 Biology
The current understanding of (alpha)1 adrenoceptor-MO-1 is in its infancy, with numerous fundamental questions remaining unanswered. The primary gap is the absence of peer-reviewed in vitro and in vivo studies to validate the preliminary information provided by commercial suppliers. Key areas that require thorough investigation include:
Receptor Subtype Selectivity and Affinity: While it is suggested to have an affinity for α1 adrenoceptors, its specific binding profile across the different subtypes (α1A, α1B, and α1D) is unknown. Determining the binding affinities (Ki) and functional potencies (EC50/IC50) at each subtype is critical to predicting its pharmacological effects.
Mechanism of Action: The term "alphalytic activity" suggests an antagonistic action. However, the nature of this antagonism (e.g., competitive, non-competitive, inverse agonism) has not been elucidated. Furthermore, the signaling pathways modulated by its interaction with α1 adrenoceptors are yet to be studied.
Pharmacokinetics and Pharmacodynamics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its bioavailability, half-life, and metabolic fate is essential for any potential therapeutic development.
Analgesic Properties: The assertion of its analgesic action requires rigorous scientific validation. The specific mechanisms underlying this potential pain-relieving effect, and whether it is mediated through α1 adrenoceptor antagonism or other off-target effects, are completely unknown.
Potential for Developing New Research Tools and Probes
Should the fundamental biological properties of this compound be established, it could serve as a valuable scaffold for the development of new scientific tools.
Radiolabeled Ligands: If the compound exhibits high affinity and selectivity for a particular α1 adrenoceptor subtype, radiolabeling it could produce a novel probe for receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). This would aid in studying receptor distribution and density in various tissues and disease states.
Fluorescent Probes: The development of fluorescently tagged derivatives of this compound could enable real-time visualization of receptor trafficking and dynamics in living cells, providing deeper insights into the cellular biology of α1 adrenoceptors.
Tool Compound for Preclinical Research: If its selectivity and mechanism of action are well-characterized, this compound could be utilized as a standard tool compound in preclinical studies to investigate the physiological roles of specific α1 adrenoceptor subtypes in various disease models.
Future Avenues for Mechanistic and Translational Studies
The future research trajectory for this compound is contingent on filling the significant knowledge gaps. Initial efforts should focus on fundamental pharmacological characterization.
Mechanistic Studies: Future in vitro studies should employ a range of molecular and cellular biology techniques to delineate the precise mechanism of action. This includes second messenger assays (e.g., calcium mobilization, inositol (B14025) phosphate (B84403) accumulation) and studies on downstream signaling cascades (e.g., MAPK/ERK pathways).
Translational Studies: Following comprehensive preclinical evaluation, and if a favorable therapeutic window is identified, translational studies could be considered. Given the established roles of α1 adrenoceptors in conditions such as hypertension, benign prostatic hyperplasia, and neuropathic pain, the therapeutic potential of this compound in these areas could be explored. However, this remains a distant prospect without foundational research.
Q & A
Q. How to design experiments to assess α1-adrenoceptor-MO-1 binding specificity and selectivity across receptor subtypes?
Methodological Answer:
- Use competitive radioligand binding assays with transfected HEK293 cells expressing α1A-, α1B-, or α1D-adrenoceptors. Include controls with selective antagonists (e.g., RS-100329 for α1A) to validate subtype specificity. Measure dissociation constants (Kd) and inhibition constants (Ki) using nonlinear regression analysis. Ensure statistical reporting aligns with instrument precision (e.g., p-values <0.05, justified decimal places) .
- Reference Williams et al. (1999) for protocols on α1A-selective antagonist characterization .
Q. What are the best practices for replicating α1-adrenoceptor-MO-1 studies in different experimental models?
Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, transfection efficiency) and use orthogonal validation methods (e.g., siRNA knockdown + functional assays). For animal models, specify strain, sex, and genetic background (e.g., α1A-KO mice vs. wild-type). Report biological replicates (n ≥ 3) and statistical power calculations in methods sections .
Q. How to integrate α1-adrenoceptor-MO-1 findings into existing adrenergic signaling frameworks?
Methodological Answer:
- Link results to GPCR signaling cascades (e.g., Gαq-PLC-IP3 pathways) and cross-reference with studies on polymorphisms (e.g., Arg347Cys variant’s impact on blood pressure). Use pathway analysis tools (e.g., STRING, KEGG) to map interactions .
Advanced Research Questions
Q. How to resolve contradictory data between genetic knockout models and pharmacological inhibition of α1-adrenoceptor-MO-1?
Methodological Answer:
- Conduct hierarchical regression analysis to distinguish compensatory mechanisms (e.g., upregulation of β-adrenoceptors in KO models) from direct MO-1 effects. Use conditional knockout models or tissue-specific promoters to isolate receptor function. Validate findings with positron emission tomography (PET) ligands for in vivo receptor occupancy studies .
Q. What experimental strategies validate the functional selectivity of MO-1 across α1-adrenoceptor subtypes in pathophysiological contexts?
Methodological Answer:
- Combine calcium flux assays (for Gαq coupling) with ERK phosphorylation assays (for biased signaling). Compare MO-1’s efficacy in disease models (e.g., hypertensive rats vs. normotensive controls). Use structure-activity relationship (SAR) studies to correlate chemical modifications with subtype-specific effects .
Q. How to address variability in MO-1 response due to receptor oligomerization or allosteric modulation?
Methodological Answer:
- Apply bioluminescence resonance energy transfer (BRET) to detect α1-adrenoceptor homo-/heterodimerization. Test MO-1’s effects in the presence of allosteric modulators (e.g., sodium ions for GPCR stabilization). Use molecular dynamics simulations to predict binding pocket conformations .
Methodological Frameworks
How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to α1-adrenoceptor-MO-1 research questions?
Methodological Answer:
- Feasibility: Pilot studies using in silico docking (e.g., AlphaFold structures for α1A-adrenoceptor) to prioritize hypotheses.
- Novelty: Focus on underexplored MO-1 interactions (e.g., cross-talk with arrestin pathways).
- Ethical: Adhere to ARRIVE guidelines for animal studies and IRB protocols for human tissue use .
Q. What statistical approaches mitigate false positives in high-throughput α1-adrenoceptor-MO-1 screening?
Methodological Answer:
- Use Benjamini-Hochberg correction for multiple comparisons in RNA-seq or proteomic datasets. For dose-response curves, apply four-parameter logistic (4PL) models with 95% confidence intervals. Report effect sizes (e.g., Cohen’s d) alongside p-values .
Data Reporting and Reproducibility
Q. How to ensure reproducibility in α1-adrenoceptor-MO-1 studies when using commercial antibodies?
Methodological Answer:
Q. What metadata standards are critical for sharing α1-adrenoceptor-MO-1 datasets?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
